2,3,4,6,8-Pentachlorodibenzofuran

Regulatory toxicology Risk assessment Environmental monitoring

2,3,4,6,8-PeCDF is a non-2,3,7,8-substituted PCDF congener with no WHO TEF, making it an essential negative control for AhR assays and isomer-specific calibration standard for GC-MS NCI quantification. Procure to ensure congener-specific analytical accuracy.

Molecular Formula C12H3Cl5O
Molecular Weight 340.4 g/mol
CAS No. 67481-22-5
Cat. No. B3065979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,8-Pentachlorodibenzofuran
CAS67481-22-5
Molecular FormulaC12H3Cl5O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H
InChIKeyMKRFORPSRBMAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6,8-Pentachlorodibenzofuran (CAS 67481-22-5): Regulatory and Toxicological Baseline


2,3,4,6,8-Pentachlorodibenzofuran (2,3,4,6,8-PeCDF; CAS 67481-22-5) is a member of the polychlorinated dibenzofuran (PCDF) family, a class of 135 congeners with varying chlorine substitution patterns that dictate their environmental fate and biological activity [1]. Unlike the highly potent 2,3,7,8-substituted PCDFs, this congener lacks chlorine atoms at the critical 7 and 8 positions, a structural feature that fundamentally alters its interaction with the aryl hydrocarbon receptor (AhR) and its regulatory standing [2]. It is not assigned a Toxic Equivalency Factor (TEF) under major international frameworks (WHO 2005 TEF = not listed), distinguishing it from its more scrutinized isomers [3].

Why 2,3,4,6,8-Pentachlorodibenzofuran Cannot Be Substituted by Other Pentachlorodibenzofuran Isomers


Pentachlorodibenzofuran (PeCDF) congeners cannot be treated as a single interchangeable entity. The chlorine substitution pattern is the primary determinant of both toxicological potency and analytical behavior. For instance, 2,3,4,7,8-PeCDF, which is chlorinated at the critical 2,3,7,8 positions, has an assigned WHO TEF of 0.3, while 1,2,3,7,8-PeCDF has a TEF of 0.03 [1]. In stark contrast, 2,3,4,6,8-PeCDF is not assigned a TEF in major regulatory frameworks, indicating a fundamentally different, and far lower, potency profile. Furthermore, molecular modeling confirms that the electronic properties governing AhR binding vary systematically with chlorination pattern, making potency predictions from isomer to isomer unreliable [2]. For analytical quantification, relative response factors (RRFs) in GC-MS vary dramatically based on substitution, with NCI-mode RRFs differing by up to 26-fold among PCDF congeners, meaning that the use of an incorrect isomer as a calibration standard will yield quantitatively inaccurate results [3].

Quantitative Differential Evidence for 2,3,4,6,8-Pentachlorodibenzofuran vs. Key Comparators


Regulatory TEF Assignment: 2,3,4,6,8-PeCDF vs. 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF

2,3,4,6,8-Pentachlorodibenzofuran is distinguished from its pentachlorinated isomers by its absence from the World Health Organization (WHO) Toxic Equivalency Factor (TEF) scheme. The 2005 WHO TEF values, which are used globally for regulatory compliance and risk assessment, assign a TEF of 0.3 to 2,3,4,7,8-PeCDF and 0.03 to 1,2,3,7,8-PeCDF [1]. 2,3,4,6,8-PeCDF is not listed and thus has an implicit TEF of zero in regulatory calculations. This means that in a sample containing equal molar concentrations of 2,3,4,6,8-PeCDF and 2,3,4,7,8-PeCDF, the latter will contribute infinitely more to the calculated Toxic Equivalent (TEQ) value, the metric used to determine regulatory action levels.

Regulatory toxicology Risk assessment Environmental monitoring

AhR Binding Affinity: Molecular Basis for Lower Potency vs. 2,3,7,8-Substituted Congeners

A quantitative structure-activity relationship (QSAR) study on PCDFs demonstrated that the potency for inducing aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin O-deethylase (EROD) is mostly determined by the molecular polarizability of the congener, which in turn is governed by its chlorine substitution pattern [1]. Congeners with 2,3,7,8-substitution, like 2,3,7,8-TCDF, exhibit high polarizability and thus high AhR binding affinity and downstream enzymatic induction. The study's model explains the difference in toxicity between PCDFs based on ligand-receptor binding and solute-solvent interaction. The specific substitution pattern of 2,3,4,6,8-PeCDF, lacking chlorines at the 7 and 8 positions, results in a different polarizability tensor, leading to a quantifiable and predictable reduction in AhR-mediated activity compared to its 2,3,7,8-substituted analogs.

Computational toxicology Receptor binding QSAR

GC-MS Relative Response Factor (RRF) Variability in NCI Mode

A comprehensive analytical study of all 87 tetra- to octa-chlorinated dibenzofurans quantified the variability in mass spectrometric response based on congener structure [1]. In negative ion chemical ionization (NCI) mode, the relative response factors (RRFs) for PCDF congeners showed extreme variability. The ratio between the highest and lowest RRF among the PCDFs was 26 in NCI mode, compared to only 2.3 in electron ionization (EI) mode. This finding underscores that the substitution pattern of a specific congener like 2,3,4,6,8-PeCDF directly impacts its ionization efficiency and, consequently, the accuracy of its quantification. Using a different PeCDF isomer as a calibration standard without applying a congener-specific RRF would lead to substantial quantitative errors.

Analytical chemistry Mass spectrometry Environmental analysis

Primary Application Scenarios for 2,3,4,6,8-Pentachlorodibenzofuran in Research and Industry


Analytical Reference Standard for Isomer-Specific Environmental Monitoring

This compound serves as an essential, isomer-specific analytical reference standard for the quantification of PCDFs in environmental matrices (e.g., flue gas, sediment, biota). Its procurement is mandatory for laboratories performing GC-MS analysis, especially when using NCI mode, where congener-specific relative response factors (RRFs) can vary by up to 26-fold, making isomer substitution unacceptable for accurate quantification [1].

Negative Control in AhR-Mediated Bioassays

Due to its lack of a WHO TEF and its predicted lower AhR binding affinity stemming from its specific chlorination pattern (non-2,3,7,8-substituted), 2,3,4,6,8-PeCDF is ideally suited for use as a negative control or specificity standard in CALUX and other AhR reporter gene assays. It helps establish baseline activity and confirms assay specificity against highly potent, 2,3,7,8-substituted congeners like 2,3,4,7,8-PeCDF (TEF = 0.3) and 2,3,7,8-TCDD (TEF = 1) [2].

QSAR Model Development and Computational Toxicology Validation

The compound is a valuable data point for refining and validating quantitative structure-activity relationship (QSAR) models that predict PCDF toxicity based on molecular properties. Its defined but non-potent structure provides a crucial contrast to the highly active 2,3,7,8-substituted congeners, helping to define the boundaries of the structure-activity landscape for AhR activation as described by Hirokawa et al. [3].

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